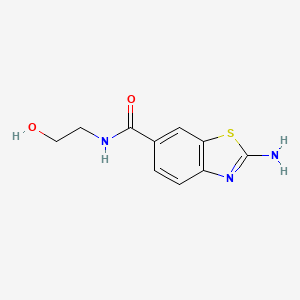

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antiproliferative and antioxidative properties, as well as their potential use in antitumor therapies .

Synthesis Analysis

The synthesis of benzothiazole derivatives can involve various substitutions at different positions on the benzothiazole scaffold. For instance, the introduction of amino, nitro, or amino protonated moieties, along with methoxy and hydroxy groups, can be achieved to evaluate the compounds' biological activities . The synthesis of related compounds, such as 2-(4-aminophenyl)benzothiazoles, has been explored to investigate the role of metabolic oxidation in their antitumor properties . These synthetic approaches are crucial for developing new compounds with enhanced biological activities.

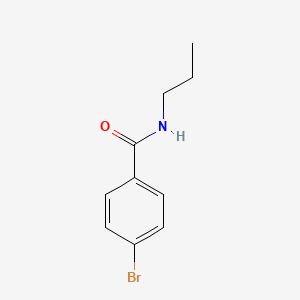

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is significant in determining their biological activity. For example, the presence of hydroxy groups has been associated with strong antioxidative activity, as demonstrated by the compound trihydroxy substituted benzothiazole-2-carboxamide, which showed potent antioxidative properties . The molecular structure, including the position and type of substituents, plays a critical role in the compound's interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological function. For example, the metabolic formation of hydroxylated derivatives of 2-(4-aminophenyl)benzothiazoles has been studied to understand their selective antitumor activity. The metabolism of these compounds in sensitive cancer cell lines leads to the accumulation of a hydroxylated metabolite, which may contribute to the selective growth inhibition observed . Additionally, reactions with carboxylic anhydrides can yield different products such as enamides and N-alkenyl acylketene S,N-acetals, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's biological activity and pharmacokinetic profile. For example, the antioxidative capacity of benzothiazole derivatives has been rationalized through density functional theory (DFT) calculations, which help in understanding the electronic properties and stability of the radical forms of these compounds .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

- 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

- This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

- Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Thorough Summary of the Results or Outcomes Obtained

- The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug .

- Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .

- Literature survey documented that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Synthesis of Room-Temperature Ionic Liquids

- Specific Scientific Field : Chemistry, specifically Ionic Liquids .

- Comprehensive and Detailed Summary of the Application : N-(2-hydroxyethyl)ethylenediamine can be used as a precursor in the synthesis of room-temperature ionic liquids .

- Summary of the Results or Outcomes Obtained : The development of room-temperature ionic liquids has potential applications in a variety of fields, including green chemistry and electrochemistry .

Preparation of Polymeric Cyano-Bridged Platinum (II) Complexes

- Specific Scientific Field : Inorganic Chemistry .

- Comprehensive and Detailed Summary of the Application : N-(2-hydroxyethyl)ethylenediamine can be used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .

- Summary of the Results or Outcomes Obtained : The development of these complexes could have potential applications in a variety of fields, including catalysis and materials science .

Synthesis for Chelating Agents and Latex Paints

- Specific Scientific Field : Industrial Chemistry .

- Comprehensive and Detailed Summary of the Application : N-(2-Aminoethyl)ethanolamine (AEEA) is mainly used as a building block for fabric softeners/surfactants, in the synthesis for chelating agents and latex paints .

- Summary of the Results or Outcomes Obtained : The development of these products has a wide range of applications in various industries, including textiles, coatings, and cleaning products .

Synthesis of Room-Temperature Ionic Liquids

- Specific Scientific Field : Chemistry, specifically Ionic Liquids .

- Comprehensive and Detailed Summary of the Application : N-(2-hydroxyethyl)ethylenediamine can be used as a precursor in the synthesis of room-temperature ionic liquids .

- Summary of the Results or Outcomes Obtained : The development of room-temperature ionic liquids has potential applications in a variety of fields, including green chemistry and electrochemistry .

Preparation of Polymeric Cyano-Bridged Platinum (II) Complexes

- Specific Scientific Field : Inorganic Chemistry .

- Comprehensive and Detailed Summary of the Application : N-(2-hydroxyethyl)ethylenediamine can be used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .

- Summary of the Results or Outcomes Obtained : The development of these complexes could have potential applications in a variety of fields, including catalysis and materials science .

Synthesis for Chelating Agents and Latex Paints

- Specific Scientific Field : Industrial Chemistry .

- Comprehensive and Detailed Summary of the Application : N-(2-Aminoethyl)ethanolamine (AEEA) is mainly used as a building block for fabric softeners/surfactants, in the synthesis for chelating agents and latex paints .

- Summary of the Results or Outcomes Obtained : The development of these products has a wide range of applications in various industries, including textiles, coatings, and cleaning products .

Propiedades

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c11-10-13-7-2-1-6(5-8(7)16-10)9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,11,13)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOHWXSAMNZVOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCO)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389861 |

Source

|

| Record name | 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

CAS RN |

313504-87-9 |

Source

|

| Record name | 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)